F-Ph-DMAP-Br HBr is a chemical compound identified as 5-bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran hydrobromide. It belongs to the class of organic compounds known as benzofurans.
F-Ph-DMAP-Br HBr is structurally similar to the antidepressant medication citalopram. Both share a common core structure but differ in the presence of a bromine atom (Br) on the fifth position of the benzofuran ring in F-Ph-DMAP-Br HBr, while citalopram has a chlorine atom (Cl) in the same position. USP:
F-Ph-DMAP-Br HBr is primarily studied in the context of citalopram. As an impurity in the manufacturing process of citalopram, research focuses on:
1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1) is a complex organic compound primarily recognized as a related impurity of the antidepressant citalopram. Its systematic name indicates the presence of a bromo substituent and a fluorophenyl group, which contribute to its unique chemical properties. The molecular formula for this compound is C19H21BrFN·HBr, with a molecular weight of approximately 459.19 g/mol .
The synthesis of 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide typically involves multi-step organic synthesis techniques:
This compound is primarily used in research settings as a reference standard for quality control in pharmaceutical formulations containing citalopram. Its role as an impurity can also provide insights into the stability and degradation pathways of related compounds during drug development and manufacturing processes .
Interaction studies involving this compound focus on its potential effects when co-administered with other SSRIs or antidepressants. Preliminary studies suggest that it may influence the pharmacodynamics of citalopram by altering serotonin reuptake mechanisms or impacting metabolic pathways involved in drug clearance. Further research is necessary to elucidate these interactions fully .
Several compounds share structural similarities with 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide. Here are notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Citalopram | SSRI; similar amine structure | Antidepressant | Established therapeutic use |
| Escitalopram | S-enantiomer of citalopram | Antidepressant | Higher potency than citalopram |
| Fluvoxamine | SSRI; different aromatic substituents | Antidepressant | Distinct pharmacological profile |
| Sertraline | SSRI; varied side chains | Antidepressant | Broader spectrum of action |
This comparison highlights the unique features of 1-Isobenzofuranpropanamine, particularly its specific halogenated substituents that may influence its activity differently than related compounds .